Cas no 160068-88-2 (4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde)

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a boronic ester derivative of benzaldehyde, featuring a stable six-membered dioxaborinane ring. This compound is particularly valuable in organic synthesis and cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its enhanced hydrolytic stability compared to boronic acids. The aldehyde functional group provides a versatile handle for further derivatization, enabling applications in pharmaceuticals, materials science, and agrochemicals. Its crystalline solid form and moderate solubility in common organic solvents facilitate handling and purification. The cyclic boronate structure also reduces protodeboronation side reactions, improving reaction yields and selectivity. This makes it a reliable intermediate for constructing complex aromatic systems.
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde structure
160068-88-2 structure
Product Name:4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
CAS No:160068-88-2
MF:C10H11BO3
MW:190.003543138504
MDL:MFCD04039026
CID:821632
PubChem ID:2794711
Update Time:2025-05-20

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
    • AKOS BRN-0003
    • P-(1,3,2-DIOXABORINAN-2-YL)BENZALDEHYDE
    • 4-FORMYLPHENYLBORONIC ACID PROPANEDIOL-1,3 CYCLIC ESTER
    • 4-FORMYLBENZENEBORONIC ACID PROPANEDIOL-1,3 CYCLIC ESTER
    • 4-Formylbenzeneboronic acid, propane-1,3-diol cyclic ester
    • DB-016028
    • F72604
    • AKOS004116104
    • CS-0177834
    • Benzaldehyde, 4-(1,3,2-dioxaborinan-2-yl)-
    • 4463-41-6
    • PS-9751
    • MFCD04039026
    • SCHEMBL14799998
    • 160068-88-2
    • 4-Formylbenzeneboronic acid,propane-1,3-diol cyclic ester
    • MDL: MFCD04039026
    • Inchi: 1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2
    • InChI Key: AMQBUMNOSGJNQL-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(C=O)=CC=2)OCCC1

Computed Properties

  • Exact Mass: 190.0801244g/mol
  • Monoisotopic Mass: 190.0801244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 35.5Ų

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde Security Information

  • Hazardous Material Identification: Xi

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4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:160068-88-2)4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
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Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):238.0
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Additional information on 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Introduction to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde (CAS No: 160068-88-2)

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 160068-88-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This borylated aromatic aldehyde serves as a versatile intermediate in synthetic chemistry, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the construction of complex molecular architectures. The presence of both a benzaldehyde moiety and a boronic ester group makes this compound particularly valuable for the development of novel therapeutic agents.

The structure of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde features a phenyl ring substituted at the 4-position with a dioxaborinane (or pinacol boronate ester) group. This structural motif is highly conducive to participation in palladium-catalyzed borylation and Suzuki-Miyaura coupling reactions, enabling the efficient formation of carbon-carbon bonds. Such transformations are pivotal in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active molecules. The benzaldehyde functionality further provides a site for further derivatization, allowing for the introduction of additional substituents to modulate biological activity.

In recent years, there has been a surge in research focused on the development of new methodologies for C-H functionalization, which aim to streamline synthetic routes and reduce reliance on pre-functionalized starting materials. The utility of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in these contexts cannot be overstated. For instance, it has been employed in the synthesis of complex heterocyclic frameworks, where its ability to undergo selective cross-coupling reactions under mild conditions facilitates the assembly of intricate structures with high precision. This capability is particularly relevant in drug discovery programs where molecular complexity often correlates with improved pharmacological properties.

Moreover, the application of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde extends beyond academic research into industrial settings. Pharmaceutical companies have leveraged this compound to accelerate the synthesis of key intermediates for marketed drugs and pipeline candidates. Its role in constructing biaryl scaffolds has been instrumental in the development of kinase inhibitors, which are critical targets in oncology research. The compound’s compatibility with modern catalytic systems has also made it a preferred choice for large-scale parallel synthesis, where efficiency and reproducibility are paramount.

Recent advancements in green chemistry have further highlighted the importance of sustainable synthetic strategies. The use of borylated aromatic aldehydes like 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde aligns with these principles by enabling atom-economical reactions that minimize waste generation. For example, studies have demonstrated its efficacy in generating high yields of biaryl compounds through transition-metal-catalyzed reactions while employing minimal solvents and ligands. Such innovations are crucial for reducing the environmental footprint of chemical synthesis and aligning it with broader sustainability goals.

The pharmacological relevance of derivatives synthesized from 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is another area of active investigation. Researchers have explored its use in generating novel analogs with enhanced binding affinity and selectivity towards therapeutic targets. For instance, modifications at the boronic ester group have been investigated to improve stability under physiological conditions while maintaining reactivity in cross-coupling protocols. These efforts underscore the compound’s potential as a building block for next-generation pharmaceuticals.

From a synthetic perspective, one notable feature of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is its compatibility with a wide range of coupling partners. Its ability to participate in both direct arylation and homocoupling reactions makes it an invaluable asset in multi-step syntheses. This flexibility has been exploited to construct diverse molecular architectures rapidly and efficiently. Additionally, recent studies have explored its use in flow chemistry systems, where controlled reaction conditions enhance reproducibility and scalability—a trend that is increasingly prevalent in modern chemical laboratories.

The spectroscopic characterization of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde provides further insight into its structural properties and reactivity patterns. High-resolution NMR spectroscopy reveals distinct signals corresponding to the aromatic ring protons and the boronic ester group, confirming its identity and purity. Mass spectrometry analysis further corroborates its molecular weight and fragmentation patterns consistent with its proposed structure. These analytical techniques are essential for ensuring high-quality starting materials and intermediates throughout synthetic workflows.

In conclusion,4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde (CAS No: 160068-88-2) represents a cornerstone compound in modern synthetic organic chemistry. Its unique structural features make it an indispensable tool for constructing complex molecules with pharmaceutical applications. As research continues to evolve toward more efficient and sustainable methodologies,this compound will undoubtedly remain at the forefront of innovation, driving progress across multiple disciplines within chemical biology and medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:160068-88-2)4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
A810105
Purity:99%
Quantity:25g
Price ($):238.0
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